Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-
Description
Properties
CAS No. |
653569-94-9 |
|---|---|
Molecular Formula |
C10H4ClF4NO2 |
Molecular Weight |
281.59 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C10H4ClF4NO2/c11-5-2-6(12)4(1-8(5)17)7-3-9(18-16-7)10(13,14)15/h1-3,17H |
InChI Key |
IUCILBOMQVKXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)C2=NOC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the isoxazole ring.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Phenol derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to interact with biological systems. The specific compound is noted for its role as an intermediate in the synthesis of various drugs.
Case Study: Synthesis of Saflufenacil
Saflufenacil is a herbicide that belongs to the pyrimidinedione class. It functions by inhibiting protoporphyrinogen IX oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants. The phenolic compound serves as a precursor in the production of Saflufenacil-d7, a labeled version used for research purposes. This application highlights the importance of phenolic intermediates in developing selective herbicides for agricultural use .
Agrochemical Applications
The compound has significant applications in agrochemicals, particularly as an active ingredient in herbicides and pesticides.
Table 1: Agrochemical Applications
| Compound | Application | Mechanism of Action |
|---|---|---|
| Saflufenacil | Herbicide | Inhibition of protoporphyrinogen IX oxidase |
| Other derivatives | Pest control | Disruption of metabolic pathways in pests |
Material Science Applications
Phenolic compounds are extensively used in material science for their thermal stability and chemical resistance.
Case Study: Development of Coatings
Research has indicated that phenolic compounds can be used to develop advanced coatings that exhibit high resistance to corrosion and chemical attack. The incorporation of trifluoromethyl groups enhances the hydrophobic properties of these coatings, making them suitable for industrial applications .
Synthesis and Characterization
The synthesis of phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- involves several steps that can include halogenation and condensation reactions with isoxazole derivatives.
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Halogenation | Electrophilic substitution | Chlorine gas, fluorine sources |
| Condensation | Nucleophilic addition | Trifluoromethyl isoxazole derivatives |
Mechanism of Action
The mechanism of action of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Ring
(a) 4-[5-(Trifluoromethyl)-3-Isoxazolyl]-2-Thiophenesulfonyl Chloride
- Molecular Formula: C₈H₃F₃NO₃S₂Cl
- Molar Mass : 317.68 g/mol .
- Key Differences: Replaces the phenol ring with a thiophene sulfonyl chloride group. The sulfonyl chloride enhances reactivity, making it a precursor for sulfonamide synthesis, unlike the phenolic hydroxyl group in the target compound.
(b) 5-Hydroxy-3-[4-(Trifluoromethyl)Phenyl]Isoxazole
Halogenated Aromatic Derivatives with Isoxazole Moieties
(a) 4-[5-(3,5-Dichlorophenyl)-4,5-Dihydro-5-(Trifluoromethyl)-3-Isoxazolyl]-N-[(Methoxyimino)Methyl]-2-Methylbenzamide
- CAS No.: 928783-29-3 .
- Key Features: Contains a dihydroisoxazole ring (partially saturated) and a benzamide group.
(b) Crystalline Form of 4-[5-[3-Chloro-5-(Trifluoromethyl)Phenyl]-4,5-Dihydro-5-(Trifluoromethyl)-3-Isoxazolyl]-Naphthalenecarboxamide
Pharmacologically Active Isoxazole Derivatives
(a) 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]Ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine (TT001)
- Application : Stress-related disorder treatment in veterinary medicine .
- Key Differences: Incorporates a triazole-pyridine scaffold, enabling hydrogen bonding with biological targets. The ethoxy linker and stereochemistry (R-configuration) differentiate it from the target compound’s rigid phenol structure.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Properties
Key Observations:
Halogen Influence: The target compound’s chloro and fluoro substituents increase electronegativity and resistance to oxidative degradation compared to non-halogenated analogs .
Trifluoromethyl Role : The -CF₃ group in all compounds enhances lipid solubility and bioavailability, critical for membrane penetration in agrochemicals .
Crystallinity : Compounds like the target and its dihydroisoxazole analogs (e.g., ) exhibit distinct crystal packing due to halogen and CF₃ interactions, affecting solubility and stability.
Biological Activity
The compound Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- (CAS Number: 12063721) is a phenolic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C10H4ClF4NO2
- Molecular Weight : 290.6 g/mol
- CAS Number : 12063721
- Structure : The compound features a phenolic ring substituted with chlorine, fluorine, and a trifluoromethyl isoxazole moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that phenolic compounds often exhibit antimicrobial properties. A study on related compounds suggests that the presence of halogenated substituents can enhance antibacterial activity. For instance, phenolic compounds with fluorine substitutions have shown increased efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions .
Anti-inflammatory Effects
Phenolic compounds are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The introduction of trifluoromethyl groups has been associated with enhanced anti-inflammatory activity in related phenolic compounds .
Antioxidant Activity
The antioxidant capacity of phenolic compounds is well-documented. They can scavenge free radicals and chelate metal ions, thereby preventing oxidative stress-related damage. The structure of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- suggests it may possess similar antioxidant properties, although specific data on this compound is still required for validation.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Inhibition of DNA synthesis | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antioxidant | Free radical scavenging |
Case Studies
-
Anticancer Activity Study :
- A series of novel phenolic compounds were synthesized and tested against L1210 mouse leukemia cells. The results indicated that modifications in the phenolic structure significantly influenced their cytotoxicity, suggesting that similar modifications in Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- could yield promising anticancer agents .
-
Antimicrobial Efficacy :
- A comparative study on halogenated phenols revealed that compounds with fluorine substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests potential applications for Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- in antimicrobial formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
